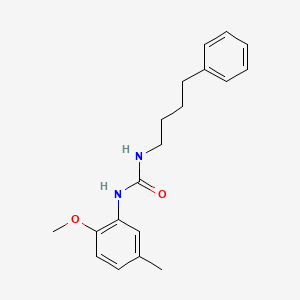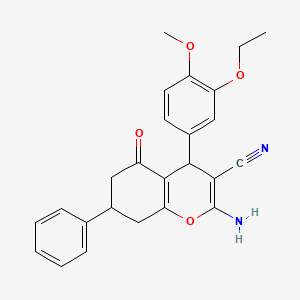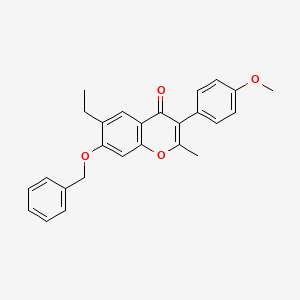
N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and metabolic pathways. A-769662 has been studied extensively for its potential therapeutic applications in various metabolic disorders, including diabetes, obesity, and cancer.
Wirkmechanismus
A-769662 activates N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea by binding to the regulatory γ subunit of the enzyme. This leads to a conformational change in the enzyme that increases its activity. N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea activation leads to the inhibition of anabolic pathways and the activation of catabolic pathways, which leads to an increase in cellular energy levels. This results in improved glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
A-769662 has been shown to have a number of biochemical and physiological effects. In skeletal muscle cells, A-769662 increases glucose uptake and fatty acid oxidation by activating N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea. In the liver, A-769662 reduces hepatic glucose production by inhibiting gluconeogenesis. In adipose tissue, A-769662 increases fatty acid oxidation and mitochondrial biogenesis. A-769662 has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of A-769662 is its specificity for N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea activation. This allows researchers to study the effects of N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea activation in various metabolic pathways without the confounding effects of non-specific activators. However, A-769662 has been shown to have off-target effects on other enzymes, such as protein kinase A and protein kinase C. This can lead to unintended effects on cellular processes.
Zukünftige Richtungen
There are several future directions for research on A-769662. One area of interest is the potential therapeutic applications of A-769662 in metabolic disorders, such as diabetes and obesity. Another area of interest is the development of more potent and selective N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea activators that can be used in clinical settings. Additionally, further research is needed to understand the off-target effects of A-769662 and how they can be minimized.
Synthesemethoden
A-769662 can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-methylphenylamine with 4-phenylbutylisocyanate to form the corresponding urea intermediate, which is then converted to A-769662 by reacting with trifluoroacetic anhydride in the presence of triethylamine. The synthesis of A-769662 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
A-769662 has been extensively studied for its potential therapeutic applications in various metabolic disorders. In preclinical studies, A-769662 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, reduce hepatic glucose production, and increase fatty acid oxidation in adipose tissue. A-769662 has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-11-12-18(23-2)17(14-15)21-19(22)20-13-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWQHFUKTFWDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(4-phenylbutyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B5144176.png)
![5'-allyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5144178.png)
![N'-[1-(4-butoxyphenyl)propylidene]-8-chloro-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5144183.png)
![1-[4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5144188.png)

![3-(3-nitrophenyl)-5-[2-(2-phenylethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5144199.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5144204.png)
![5-acetyl-4-(2-chlorophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144212.png)
![diethyl 2'-amino-2-oxo-6'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5144219.png)


![1-allyl-5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5144267.png)
![3-(4-methoxybenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144279.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-iodobenzoate](/img/structure/B5144286.png)